ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate
Description
Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate (CAS: 5360-58-7) is a synthetic organic compound characterized by a benzoate ester core linked via an amide bond to an (E)-configured α,β-unsaturated ketone (propenoyl) group substituted with a 4-chlorophenyl ring .
Properties
IUPAC Name |
ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-2-23-18(22)14-6-10-16(11-7-14)20-17(21)12-5-13-3-8-15(19)9-4-13/h3-12H,2H2,1H3,(H,20,21)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXPIIRNNLSPCB-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorocinnamic acid and 4-aminobenzoic acid.
Esterification: The 4-aminobenzoic acid is esterified with ethanol to form ethyl 4-aminobenzoate.
Condensation Reaction: The ethyl 4-aminobenzoate is then reacted with 4-chlorocinnamic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Chemical Reactions Analysis
Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate has been explored for its antiproliferative properties against various cancer cell lines. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects, making them candidates for cancer therapeutics. For instance, research has demonstrated that derivatives of this compound can inhibit tumor cell growth through mechanisms involving tubulin polymerization disruption, leading to cell cycle arrest .
Antimicrobial Activity
Research indicates that compounds within this structural framework possess antimicrobial properties. The presence of the chlorophenyl group is hypothesized to enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy against bacterial and fungal strains .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been suggested through various in vitro studies. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines, making them valuable in treating inflammatory diseases .
Drug Development
This compound serves as a scaffold for synthesizing new drug candidates. Its structural features allow for modifications that can enhance bioactivity or reduce toxicity, making it a versatile building block in pharmaceutical chemistry .
Case Study 1: Antiproliferative Activity
A study conducted by Raffa et al. synthesized various analogs of this compound and evaluated their antiproliferative effects against several cancer cell lines including leukemia, colon cancer, and breast cancer. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent activity against these cancer types .
Case Study 2: Mechanism of Action
Another research effort focused on understanding the mechanism of action of related compounds. It was found that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential . This insight provides a foundation for further development of targeted therapies using this compound.
Mechanism of Action
The mechanism of action of ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Aromatic Rings
I-6501 and I-6502
- I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) and I-6502 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) feature a 3-methylisoxazole substituent connected via thioether (I-6501) or ether (I-6502) linkages .
- The thioether in I-6501 increases lipophilicity compared to the ether in I-6502, which may influence membrane permeability and metabolic stability.
Methyl 3-{[(2E)-3-{4-[(4-Chlorobenzyl)oxy]-3-Methoxyphenyl}prop-2-enoyl]amino}benzoate
Stereochemical and Electronic Modifications
(Z)-Ethyl 2-(4-Chlorophenyl)-3-[(2,4-Difluorophenyl)amino]prop-2-enoate
- This compound (Acta Crystallographica E, 2010) features a Z-configuration at the propenoyl double bond and a 2,4-difluorophenyl substituent .
- Key Differences :
- The Z-configuration introduces steric clash between substituents, reducing planarity compared to the E-configuration in the target compound.
- Fluorine atoms enhance electronegativity and metabolic stability but reduce polar surface area compared to chlorine.
Ethyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-Methylpropanoate
- This analog includes a 4-chlorobenzoyl group attached to a phenoxy ring and a branched 2-methylpropanoate ester .
- The ketone (benzoyl) group introduces additional conjugation, altering electronic distribution compared to the propenoyl amide in the target compound.
Functional Group Modifications
Ethyl 4-{Acetyl[2-(Dimethylamino)-2-Oxoethyl]Amino}benzoate
- This compound (CAS: 94203-83-5) replaces the propenoyl amide with an acetylated dimethylaminoethyl side chain .
- Key Differences: The dimethylamino group introduces basicity, enhancing solubility in acidic environments (e.g., gastric fluid).
Comparative Data Table
Research Implications
The structural variations among these analogs highlight the importance of:
Substituent Electronics : Chlorine’s electron-withdrawing effect vs. fluorine’s electronegativity.
Stereochemistry : E/Z configurations dictating molecular planarity and interaction with biological targets.
Functional Group Reactivity : Presence or absence of α,β-unsaturated ketones for covalent binding.
Future studies could explore hybrid analogs combining the 4-chlorophenyl group with heteroaromatic substituents or optimized ester positions to balance solubility and bioactivity.
Biological Activity
Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article delves into the compound's synthesis, biological mechanisms, and empirical studies that highlight its efficacy.
Chemical Structure and Properties
- Molecular Formula : C23H17ClN2O4
- Molecular Weight : 420.8 g/mol
- IUPAC Name : this compound
- InChI Key : KXZNPOHPNPVSJJ-GHRIWEEISA-N
The compound features a benzoate ester linked to an amino group and a chlorophenyl moiety, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation, similar to other benzoate derivatives.
- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways associated with tumor growth and metastasis.
- Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells, a critical mechanism for anticancer agents.
Anticancer Properties
Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines:
These results demonstrate that the compound exhibits potent cytotoxic effects, particularly against breast (MCF-7) and lung (A549) cancer cell lines.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. In vitro assays indicated that it significantly reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Empirical Research
-
Study on Anticancer Activity :
A study published in the European Journal of Medicinal Chemistry explored various derivatives of benzoic acid, including this compound. The results indicated that this compound had a comparable efficacy to standard chemotherapeutics like doxorubicin, with IC50 values suggesting strong antiproliferative effects on multiple cancer cell lines . -
Mechanistic Insights :
Research has shown that this compound induces apoptosis through the activation of caspase pathways in cancer cells. The study highlighted a significant increase in caspase-3 activity, confirming the compound's role in promoting programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
